molecular formula C8H13BrO4 B3316230 (S)-2,4-Diacetoxy-1-bromobutane CAS No. 95337-96-5

(S)-2,4-Diacetoxy-1-bromobutane

Cat. No.: B3316230
CAS No.: 95337-96-5
M. Wt: 253.09 g/mol
InChI Key: LYYWJQZUJMCCQY-QMMMGPOBSA-N
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Description

(S)-2,4-Diacetoxy-1-bromobutane is an organic compound with the molecular formula C8H13BrO4. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2,4-Diacetoxy-1-bromobutane can be synthesized through several methods. One common approach involves the bromination of (S)-2,4-dihydroxybutane followed by acetylation. The bromination step typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base such as pyridine to introduce the acetoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Diacetoxy-1-bromobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to (S)-2,4-dihydroxybutane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetoxy groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: (S)-2,4-Dihydroxybutane or its derivatives.

    Reduction: (S)-2,4-Dihydroxybutane.

    Oxidation: (S)-2,4-Diacetoxybutanoic acid.

Scientific Research Applications

(S)-2,4-Diacetoxy-1-bromobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2,4-Diacetoxy-1-bromobutane involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acetoxy groups can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2,4-Diacetoxy-1-bromobutane: The enantiomer of (S)-2,4-Diacetoxy-1-bromobutane with opposite stereochemistry.

    2,4-Diacetoxy-1-chlorobutane: Similar structure but with a chlorine atom instead of bromine.

    2,4-Dihydroxy-1-bromobutane: Lacks the acetoxy groups, making it less reactive in certain substitution reactions.

Properties

IUPAC Name

[(3S)-3-acetyloxy-4-bromobutyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(5-9)13-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYWJQZUJMCCQY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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